N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3S2/c1-17-12-13-19(14-18(17)2)26(36)29-15-24-32-33-28(34(24)21-9-5-6-10-22(21)37-3)38-16-25(35)31-27-30-20-8-4-7-11-23(20)39-27/h4-14H,15-16H2,1-3H3,(H,29,36)(H,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKKRBXFLFKMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC5=CC=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that suggest diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Overview
The compound features several key structural elements:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Triazole ring : Often associated with enhanced bioactivity against pathogens.
- Benzamide structure : Contributes to the overall stability and interaction with biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The presence of the benzo[d]thiazole and triazole moieties enhances its effectiveness against various pathogens. For instance, compounds with similar structures have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro studies. It has been identified as an effective inhibitor of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This enzyme plays a critical role in pH regulation within tumor cells, making it a valuable target for anticancer therapies .
The molecular mechanism involves binding to the active site of CA IX, inhibiting its activity and subsequently disrupting the acidification process in tumors. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis .
Structure Activity Relationship (SAR)
Research has highlighted the importance of specific structural features in determining biological activity. For example, modifications to the triazole ring or substitution patterns on the benzamide moiety can significantly influence potency and selectivity against cancer cell lines .
| Compound Structure | IC50 (µg/mL) | Biological Activity |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Anticancer |
| Compound 10 | 1.98 ± 1.22 | Anticancer |
| N-(5-methyl-4-phenylthiazol-2-yl) | 0.95 ± 0.15 | Antimicrobial |
In Vivo Studies
In vivo evaluations have demonstrated that derivatives of this compound exhibit significant antitumor activity in animal models. For instance, a study involving xenograft models showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups .
Scientific Research Applications
The synthesis of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide and its derivatives has been a focus of research due to their promising biological activities. Studies have demonstrated that derivatives with specific substituents can exhibit enhanced toxicity against various bacterial strains. For example, compounds with chlorine substituents were found to be particularly effective against certain pathogens .
Antimicrobial Activity
This compound has shown notable antimicrobial properties. Research indicates that it possesses significant activity against a range of bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 62.5 μg/mL | Ampicillin |
| Escherichia coli | 125 μg/mL | Streptomycin |
| Candida albicans | 250 μg/mL | Fluconazole |
These results suggest that this compound could serve as a new candidate for antimicrobial therapy .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Key findings include:
Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in colorectal cancer cell lines with IC50 values ranging from 10 to 20 μM.
Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound led to increased apoptosis in cancer cells, evidenced by enhanced Annexin V staining.
These findings highlight the compound's potential for development as an anticancer agent targeting specific pathways involved in tumor growth and survival .
Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes has been explored extensively:
Topoisomerase Inhibition : It has been shown to inhibit bacterial topoisomerases with IC50 values as low as 0.012 μg/mL against Staphylococcus aureus, indicating selective action against bacterial enzymes while sparing human counterparts.
Kinase Inhibition : The compound also demonstrates inhibitory activity against certain kinases involved in cancer progression, which could be leveraged for therapeutic applications in oncology .
Molecular Docking Studies
Recent molecular docking simulations have predicted the binding affinity of this compound to various biological targets. These studies suggest strong interactions with active sites of targeted enzymes, correlating with observed biological activities and indicating favorable binding conformations .
Q & A
Q. What are the common synthetic routes for preparing 1,2,4-triazole derivatives like this compound, and how are intermediates characterized?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. For example, thiosemicarbazide intermediates are cyclized under acidic or basic conditions to yield triazole-thiols. Subsequent alkylation or acylation introduces substituents (e.g., benzo[d]thiazole or 2-methoxyphenyl groups). Key intermediates are characterized via melting point analysis, IR spectroscopy (to confirm functional groups like C=O at ~1700 cm⁻¹), and ¹H/¹³C NMR (to verify substituent positions and integration ratios). For instance, and describe similar protocols using potassium carbonate in dry acetone for nucleophilic substitution reactions, followed by recrystallization for purification .
Q. How do researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer: Purity is assessed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Elemental analysis (C, H, N, S) confirms stoichiometric ratios, with deviations ≤0.4% considered acceptable. Structural validation relies on spectral concordance: IR confirms functional groups (e.g., amide C=O at ~1650 cm⁻¹), while ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy groups (δ 2.0–3.5 ppm). Discrepancies between calculated and observed molecular ion peaks in mass spectrometry (MS) may indicate impurities .
Advanced Research Questions
Q. How can researchers optimize reaction yields for sulfur-containing intermediates (e.g., thioether linkages) in this compound’s synthesis?
- Methodological Answer: Yield optimization involves solvent selection (e.g., dry acetone or DMF for nucleophilic substitutions), temperature control (reflux at 60–80°C), and catalyst use (e.g., K₂CO₃ or triethylamine). demonstrates that anhydrous conditions and stoichiometric excess of thiol-containing reagents (1.2–1.5 equivalents) improve thioether bond formation. Computational reaction path searches (e.g., via quantum chemical calculations, as in ) can identify energy barriers and guide solvent/catalyst choices .
Q. What strategies resolve contradictions in bioactivity data for structurally similar 1,2,4-triazole derivatives?
- Methodological Answer: Contradictions often arise from substituent effects. For example, shows that electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity, while electron-donating groups (e.g., methoxy) reduce it. To validate, researchers conduct comparative SAR studies using standardized assays (e.g., MIC against S. aureus or E. coli). Statistical tools like ANOVA or principal component analysis (PCA) help isolate structural contributors to activity .
Q. How do molecular docking studies inform the design of derivatives targeting specific enzymes (e.g., bacterial dihydrofolate reductase)?
- Methodological Answer: Docking simulations (e.g., AutoDock Vina) predict binding poses and affinity scores. For this compound, the benzo[d]thiazole moiety may interact with hydrophobic pockets, while the triazole ring forms hydrogen bonds. highlights using PyMOL to visualize interactions (e.g., π-π stacking with active-site residues). Experimental validation via enzyme inhibition assays (IC₅₀ measurements) confirms computational predictions .
Q. What analytical methods address impurities formed during the synthesis of sulfur-linked heterocycles?
- Methodological Answer: Impurities (e.g., disulfides or unreacted thiols) are identified via LC-MS/MS and addressed through gradient elution in HPLC purification. recommends using scavenger resins (e.g., QuadraPure™) to trap excess reagents. For persistent byproducts, orthogonal protection/deprotection strategies (e.g., tert-butyl thiol protection) minimize side reactions .
Methodological Challenges
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Answer: Accelerated stability testing involves storing the compound at 40°C/75% RH for 6 months, with periodic HPLC analysis. Forced degradation (acid/base hydrolysis, oxidation with H₂O₂, photolysis) identifies labile sites. ’s safety data suggest avoiding aqueous storage due to potential hydrolysis of the thioether bond .
Q. What computational tools predict metabolic pathways or toxicity profiles for this compound?
- Answer: Tools like SwissADME predict pharmacokinetic properties (e.g., CYP450 metabolism), while ProTox-II estimates toxicity endpoints (e.g., hepatotoxicity). ’s reaction design framework integrates these predictions to prioritize derivatives with favorable ADMET profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
